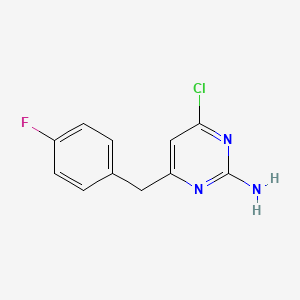

4-Chloro-6-(4-fluorobenzyl)pyrimidin-2-amine

Overview

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves reactions with various compounds. For instance, the Buchwald–Hartwig amination of chlorides with appropriate aminopyrazoles in the presence of Pd 2 (dba) 3, xantphos, and Cs 2 CO 3, can yield desired compounds .

Molecular Structure Analysis

The molecular structure of “4-Chloro-6-(4-fluorobenzyl)pyrimidin-2-amine” is based on the pyrimidine core, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The molecule also contains a fluorobenzyl group attached to the 6-position and a chlorine atom at the 4-position.

Chemical Reactions Analysis

Pyrimidines, including “this compound”, can undergo various chemical reactions. For instance, [18 F]4-fluorobenzylamine reacts with the α- and γ-carboxyl groups of folic acid to yield 18 F-labeled folate .

Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 237.66 g/mol.

Scientific Research Applications

Synthesis and Chemical Properties

4-Chloro-6-(4-fluorobenzyl)pyrimidin-2-amine serves as a key intermediate in the synthesis of various heterocyclic compounds. Its structural motifs are utilized in designing molecules with potential biological activities. For instance, derivatives of pyrimidine have been synthesized for their antitumor properties, showcasing the compound's significance in medicinal chemistry research Grigoryan et al., 2008. Furthermore, its application extends to the development of novel GPR39 agonists, highlighting its versatility in drug discovery processes Sato et al., 2016.

Molecular Interaction Studies

The compound has also been a subject of quantum chemical studies to elucidate the nature of hydrogen bonding sites within its structure, contributing to a deeper understanding of its molecular interactions Traoré et al., 2017. Such studies are crucial for rational drug design, allowing for the prediction and optimization of molecular affinities and specificities.

Material Science and Polymer Research

Beyond its biomedical implications, this compound has potential applications in material science, particularly in the synthesis of novel polymeric materials with enhanced properties. The introduction of fluorinated aromatic compounds into polymers can significantly alter their thermal stability, solubility, and mechanical properties, making the study of such molecules highly relevant for the development of advanced materials Xie et al., 2001.

Mechanism of Action

While the specific mechanism of action for “4-Chloro-6-(4-fluorobenzyl)pyrimidin-2-amine” is not fully characterized, some 4,6-diarylpyrimidin-2-amine derivatives have shown anticancer properties . These compounds may inhibit Aurora kinase A (AURKA) activity, reduce clonogenicity, arrest the cell cycle at the G2/M phase, and induce caspase-mediated apoptotic cell death in certain cancer cells .

Future Directions

properties

IUPAC Name |

4-chloro-6-[(4-fluorophenyl)methyl]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClFN3/c12-10-6-9(15-11(14)16-10)5-7-1-3-8(13)4-2-7/h1-4,6H,5H2,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOYXOFIPMAVASD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC(=NC(=N2)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

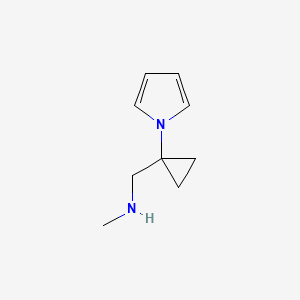

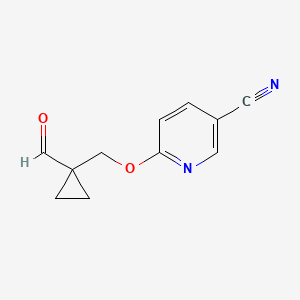

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Ethyl-5,8-diazaspiro[3.5]nonane](/img/structure/B1492580.png)

![4-Methyl-9-oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1492592.png)

![9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B1492599.png)